Cas no 16956-42-6 (3-amino-1-benzylurea)

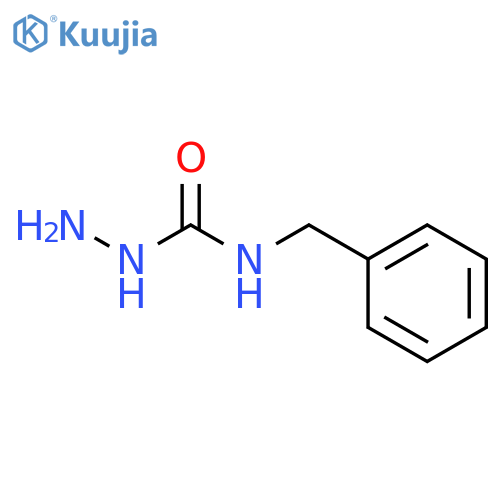

3-amino-1-benzylurea structure

商品名:3-amino-1-benzylurea

3-amino-1-benzylurea 化学的及び物理的性質

名前と識別子

-

- Hydrazinecarboxamide, N-(phenylmethyl)-

- 1-amino-3-benzylurea

- 4-Benzylsemicarbazide

- RKOJUQGKURDYBX-UHFFFAOYSA-N

- 16956-42-6

- AMY42561

- EN300-98420

- SCHEMBL3062841

- 3-amino-1-benzylurea

- G33820

- 4-Benzylsemicarbazid

- DTXSID80474008

- N-Benzylcarbamoyl-hydrazine

-

- インチ: InChI=1S/C8H11N3O/c9-11-8(12)10-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H2,10,11,12)

- InChIKey: RKOJUQGKURDYBX-UHFFFAOYSA-N

- ほほえんだ: NNC(=O)NCc1ccccc1

計算された属性

- せいみつぶんしりょう: 259.07809

- どういたいしつりょう: 165.090211983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 67.2Ų

じっけんとくせい

- PSA: 53.49

3-amino-1-benzylurea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-98420-0.1g |

3-amino-1-benzylurea |

16956-42-6 | 95% | 0.1g |

$66.0 | 2024-05-21 | |

| TRC | A595643-25mg |

3-amino-1-benzylurea |

16956-42-6 | 25mg |

$ 50.00 | 2022-06-08 | ||

| Enamine | EN300-98420-0.05g |

3-amino-1-benzylurea |

16956-42-6 | 95% | 0.05g |

$42.0 | 2024-05-21 | |

| A2B Chem LLC | AF07046-500mg |

4-Benzylsemicarbazide |

16956-42-6 | 95% | 500mg |

$220.00 | 2024-04-20 | |

| Aaron | AR00AW36-250mg |

4-Benzylsemicarbazide |

16956-42-6 | 95% | 250mg |

$152.00 | 2025-01-23 | |

| Aaron | AR00AW36-500mg |

4-Benzylsemicarbazide |

16956-42-6 | 95% | 500mg |

$266.00 | 2025-01-23 | |

| Aaron | AR00AW36-2.5g |

4-Benzylsemicarbazide |

16956-42-6 | 95% | 2.5g |

$717.00 | 2023-12-15 | |

| Aaron | AR00AW36-5g |

4-Benzylsemicarbazide |

16956-42-6 | 95% | 5g |

$1047.00 | 2023-12-15 | |

| A2B Chem LLC | AF07046-250mg |

4-Benzylsemicarbazide |

16956-42-6 | 95% | 250mg |

$132.00 | 2024-04-20 | |

| A2B Chem LLC | AF07046-5g |

4-Benzylsemicarbazide |

16956-42-6 | 95% | 5g |

$818.00 | 2024-04-20 |

3-amino-1-benzylurea 関連文献

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

16956-42-6 (3-amino-1-benzylurea) 関連製品

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量